molecular formula C6H13NO4S B8431484 s-Glycerylcysteine

s-Glycerylcysteine

Cat. No.: B8431484
M. Wt: 195.24 g/mol
InChI Key: GPWYBXDQHZIBPR-AKGZTFGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

s-Glycerylcysteine is a lipid-modified cysteine derivative critical in bacterial lipoprotein biosynthesis. It consists of a cysteine residue covalently linked to a glyceryl group via a thioether bond, with additional O-ester-linked and amide-linked acyl chains (typically palmitate or stearate) . This structure is essential for anchoring lipoproteins to bacterial membranes and modulating host-pathogen interactions. For example, in Spiroplasma melliferum, spiralin—a major lipoprotein—contains this compound and activates Toll-like receptor 2 (TLR2) by engaging its hydrophobic cavity with the glyceryl moiety and acyl chains .

Key structural features:

  • Thioether bond: Connects cysteine to the glyceryl group.
  • Triacylation: Two O-ester-linked and one amide-linked fatty acid chains (e.g., spiralin in gram-negative bacteria) .
  • Role in TLR signaling: The glyceryl group and acyl chains mediate interactions with TLR2/1 heterodimers, triggering innate immune responses .

Properties

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

(2R)-2-amino-3-(2,3-dihydroxypropylsulfanyl)propanoic acid

InChI

InChI=1S/C6H13NO4S/c7-5(6(10)11)3-12-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)/t4?,5-/m0/s1

InChI Key

GPWYBXDQHZIBPR-AKGZTFGVSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)SCC(CO)O

Canonical SMILES

C(C(CSCC(C(=O)O)N)O)O

Origin of Product

United States

Comparison with Similar Compounds

s-Glycerylcysteine vs. S-Methylcysteine

Property This compound S-Methylcysteine
Structure Cysteine + glyceryl + acyl chains Cysteine with methyl group (-CH₃) on sulfur
Biological Role Membrane anchoring in bacterial lipoproteins Antioxidant; studied for metabolic disease models (e.g., diabetes)
Hydrophobicity High (due to acyl chains) Moderate
Key Research Findings Essential for TLR2/1 activation Reduces oxidative stress in hyperglycemic models

This compound vs. S-Allyl-L-Cysteine

Property This compound S-Allyl-L-Cysteine
Structure Cysteine + glyceryl + acyl chains Cysteine with allyl group (-CH₂CH=CH₂) on sulfur
Biological Role Pathogen-associated molecular pattern (PAMP) Modulates H₂S synthesis; anti-proliferative effects in cancer
Stability Stable in bacterial membranes Sensitive to oxidation due to allyl group
Key Research Findings Triacylation determines TLR2/1 vs. TLR2/6 specificity Enhances cellular H₂S levels, promoting vasodilation

This compound vs. N-Acetylcysteine (NAC)

Property This compound N-Acetylcysteine (NAC)
Structure Cysteine + glyceryl + acyl chains Cysteine with acetyl group (-COCH₃) on amine
Biological Role Immune activation via TLR2 Antioxidant; mucolytic agent; detoxifier (e.g., acetaminophen overdose)
Solubility Lipid-anchored, membrane-associated Water-soluble due to acetylated amine
Key Research Findings Maturation involves selective acylation Restores glutathione levels, mitigating oxidative damage

Other Related Compounds

  • S-Sulfocysteine : Contains a sulfonate group (-SO₃H) on sulfur; implicated in redox signaling and sulfur metabolism .
  • Carbocysteine Lysine : Combines carboxymethylated cysteine with lysine; used as a mucolytic agent .

Structural and Functional Insights

  • Acylation Specificity : this compound’s triacylation is distinct from diacylated lipoproteins (e.g., in Acholeplasma laidlawii), which lack the amide-linked chain and activate TLR2/6 instead of TLR2/1 .
  • Thioether vs. Thiol Modifications : Unlike S-methyl or S-allyl derivatives, this compound’s thioether bond is critical for membrane integration and immune recognition .
  • Therapeutic Potential: While NAC and S-Allyl-L-Cysteine are used clinically, this compound’s role is primarily in microbiology and immunology, highlighting its niche as a PAMP .

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